N-[(4-Hydroxyphthalazin-1-YL)({N'-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide
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Overview
Description
N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is known for its unique structural features, which include a phthalazinone core, a methoxyphenyl group, and a hydrazinecarbonyl linkage
Preparation Methods
The synthesis of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phthalazinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the phthalazinone ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, often using a methoxyphenyl halide and a suitable nucleophile.
Hydrazinecarbonyl Linkage Formation: The hydrazinecarbonyl linkage is formed by reacting the phthalazinone derivative with a hydrazine derivative under controlled conditions.
Final Coupling: The final step involves coupling the intermediate with benzoyl chloride or a similar reagent to form the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using automated reactors and continuous flow techniques.
Chemical Reactions Analysis
N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halides, acids, and bases.
Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.
Scientific Research Applications
N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on various cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is explored for use in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[(4-Hydroxyphthalazin-1-YL)({N’-[(E)-(4-methoxyphenyl)methylidene]hydrazinecarbonyl})methyl]benzamide can be compared with other similar compounds, such as:
N-[(4-Hydroxyphthalazin-1-yl)[N’-(phenylmethylidene)hydrazinecarbonyl]methyl]benzamide: This compound has a similar structure but lacks the methoxy group, which may affect its reactivity and biological activity.
N-[(4-Hydroxyphthalazin-1-yl)({N’-[(E)-(5-nitrothiophen-2-yl)methylidene]hydrazinecarbonyl})methyl]benzamide: The presence of a nitrothiophenyl group introduces different electronic and steric effects, potentially altering its chemical and biological properties.
Properties
IUPAC Name |
N-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O4/c1-34-18-13-11-16(12-14-18)15-26-29-25(33)22(27-23(31)17-7-3-2-4-8-17)21-19-9-5-6-10-20(19)24(32)30-28-21/h2-15,22H,1H3,(H,27,31)(H,29,33)(H,30,32)/b26-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFXZNMVGDCIBC-CVKSISIWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C(C2=NNC(=O)C3=CC=CC=C32)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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